molecular formula C12H15BrClN B13913074 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B13913074
M. Wt: 288.61 g/mol
InChI Key: VRIIIQGJGMJNTQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromophenyl group and an azaspiro structure makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with a suitable azaspiro precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of a phenyl-azaspiro derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-hydroxyphenyl-2-azaspiro[3.3]heptane derivatives.

    Reduction: Phenyl-2-azaspiro[3.3]heptane derivatives.

    Substitution: Various substituted phenyl-2-azaspiro[3.3]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro structure can fit into hydrophobic pockets, stabilizing the compound-protein complex. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with different functional groups.

    3-(4-Bromophenyl)-4,6-dichloropyrimidine: A compound with a pyrimidine ring and bromophenyl group.

Uniqueness

3-(4-Bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of a bromophenyl group and an azaspiro core makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

3-(4-bromophenyl)-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H

InChI Key

VRIIIQGJGMJNTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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